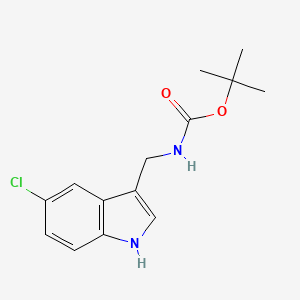
2,3-Bis(chloromethyl)-5-fluoropyridine
Übersicht
Beschreibung
2,3-Bis(chloromethyl)-5-fluoropyridine is a chemical compound with the molecular formula C7H7Cl2N . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of 2,3-Bis(chloromethyl)-5-fluoropyridine consists of a pyridine ring with chloromethyl groups attached at the 2 and 3 positions, and a fluorine atom at the 5 position .Wissenschaftliche Forschungsanwendungen
Solvatochromism Studies
2,3-Bis(chloromethyl)-5-fluoropyridine: has been utilized in the study of solvatochromism, which is the ability of a chemical substance to change color due to a change in solvent polarity. This property is significant in understanding solvent effects on molecular properties and can be applied in the development of solvent-sensitive dyes for various applications, including sensors and molecular probes .
Preferential Solvation Analysis
Research has explored the preferential solvation of related compounds in binary solvent mixtures. This analysis is crucial in chemical and biochemical practices to modulate phenomena such as chromatographic separation, organic synthesis, and reaction kinetics. Understanding solute-solvent interactions can lead to improved solubility and stability of compounds in various solvent environments .
Molecular Recognition
The compound’s molecular recognition properties have been investigated, particularly its interaction with p-tert-butyl-calix4arene. This interaction is studied using absorption and fluorescence emission spectroscopies, which can determine the stoichiometry ratio and binding constant of the complex formed. Such studies are essential for the design of molecular sensors and the development of new materials for selective catalysis .
Organic Synthesis
2,3-Bis(chloromethyl)-5-fluoropyridine: serves as a precursor in the synthesis of highly functionalized anthraquinones. These compounds have applications in the pharmaceutical industry, particularly in the development of antitumor agents. The electron transfer approach used in these syntheses is a valuable method in organic chemistry, providing a pathway to create complex molecules with potential therapeutic benefits .
Development of Antitumor Agents
The compound’s derivatives have been studied for their efficacy as antitumor agents. The structural modification of anthracycline antibiotics, aiming to reduce cardiotoxicity and overcome drug resistance, is an area where these derivatives show promise. This application is particularly important in the ongoing fight against cancer .
Physicochemical Phenomena in Mixed Solvent Systems
The study of physicochemical phenomena in mixed solvent systems, such as dielectric enrichment and specific solute-solvent association, is another application. These studies contribute to a deeper understanding of the behavior of molecules in different solvent conditions, which is vital for various industrial and research applications .
Photochemical and Photophysical Investigations
Quinone compounds, including those derived from 2,3-Bis(chloromethyl)-5-fluoropyridine , are subjects of photochemical and photophysical investigations. These studies are important for the development of photosensitive materials and understanding the light-induced behavior of molecules .
Reactivity with Anions
The reactivity of 2,3-Bis(chloromethyl)-5-fluoropyridine derivatives with various anions under electron transfer conditions has been explored. This reactivity is significant for the preparation of new functionalized molecules, which can have applications ranging from material science to pharmaceuticals .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3-bis(chloromethyl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c8-2-5-1-6(10)4-11-7(5)3-9/h1,4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAQSGMFZZYCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744633 | |
| Record name | 2,3-Bis(chloromethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(chloromethyl)-5-fluoropyridine | |
CAS RN |
1356109-93-7 | |
| Record name | 2,3-Bis(chloromethyl)-5-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis(chloromethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one](/img/structure/B1443517.png)






![Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1443533.png)

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1443535.png)
![5-Bromobenzo[b]thiophen-2-amine](/img/structure/B1443536.png)

